molecular formula C7H4N4S B094952 8H-Imidazo[4,5-E][2,1,3]benzothiadiazole CAS No. 19546-85-1

8H-Imidazo[4,5-E][2,1,3]benzothiadiazole

Cat. No. B094952
CAS RN: 19546-85-1
M. Wt: 176.2 g/mol
InChI Key: TVGLOAYFAFOFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8H-Imidazo[4,5-E][2,1,3]benzothiadiazole is a chemical compound with the molecular formula C7H4N4S . It is used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 8H-Imidazo[4,5-E][2,1,3]benzothiadiazole consists of a fused ring system containing an imidazole ring and a benzothiadiazole ring . The compound has a molecular weight of 176.20 g/mol . The InChIKey, a unique identifier for the compound, is TVGLOAYFAFOFPC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

8H-Imidazo[4,5-E][2,1,3]benzothiadiazole has a molecular weight of 176.20 g/mol and a topological polar surface area of 74.4 Ų . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a complexity of 400 as computed by Cactvs 3.4.8.18 .

Scientific Research Applications

  • Antimicrobial Activity : Imidazobenzothiadiazole derivatives, including 8H-Imidazo[4,5-E][2,1,3]benzothiadiazole, have been studied for their antimicrobial properties (Reddy, Mouli, & Reddy, 1988).

  • Synthesis of Heterocyclic Compounds : These compounds are used in the synthesis of various heterocyclic systems, indicating their utility in organic chemistry and pharmaceutical research (Rao & Reddy, 2004).

  • Development of Polynuclear Heterocycles : They play a role in the synthesis of complex polynuclear heterocycles, which are significant in medicinal chemistry (Reddy, Reddy, Mouli, & Reddy, 1991).

  • Anti-HIV Activity : Certain derivatives have demonstrated potential anti-HIV activity, showcasing their potential in antiviral drug development (Brukštus, Melamedaite, & Tumkevičius, 2000).

  • Antiulcer Agents : Imidazopyridines derivatives, related to 8H-Imidazo[4,5-E][2,1,3]benzothiadiazole, have been investigated as potential antiulcer agents (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

  • Antibacterial Activity : Imidazo-benzothiazole derivatives are explored for their antibacterial properties, important in the development of new antibiotics (Palkar et al., 2010).

  • Antileishmanial and Antibacterial Activities : Novel imidazo-thiadiazole derivatives have been synthesized and evaluated for their antileishmanial and antibacterial activities, indicating their potential in treating parasitic and bacterial infections (Er et al., 2019).

  • Plant Defense Induction : Benzothiadiazole, a related compound, is known to induce plant defenses and inhibit enzymes like catalase and ascorbate peroxidase, suggesting applications in agriculture (Wendehenne, Durner, Chen, & Klessig, 1998).

  • Oral Antiallergic Activity : Certain derivatives exhibit oral antiallergic activities, making them potential candidates for treating allergic reactions (Ager et al., 1988).

  • Fluorescence Sensing : Benzothiadiazole-based compounds have been used as fluorescent sensors for selective detection of ions like Cu2+ and OH–, indicating their use in analytical chemistry (Tian et al., 2019).

Future Directions

8H-Imidazo[4,5-E][2,1,3]benzothiadiazole and its derivatives could potentially be used in the development of new compounds with extended systems of π-conjugation and unique patterns of molecular organization . These compounds could have applications in various fields, including the development of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and more .

properties

IUPAC Name

3H-imidazo[4,5-e][2,1,3]benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4S/c1-2-5-7(11-12-10-5)6-4(1)8-3-9-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGLOAYFAFOFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NSN2)C3=NC=NC3=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8H-Imidazo[4,5-E][2,1,3]benzothiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8H-Imidazo[4,5-E][2,1,3]benzothiadiazole
Reactant of Route 2
8H-Imidazo[4,5-E][2,1,3]benzothiadiazole
Reactant of Route 3
8H-Imidazo[4,5-E][2,1,3]benzothiadiazole
Reactant of Route 4
8H-Imidazo[4,5-E][2,1,3]benzothiadiazole
Reactant of Route 5
8H-Imidazo[4,5-E][2,1,3]benzothiadiazole
Reactant of Route 6
8H-Imidazo[4,5-E][2,1,3]benzothiadiazole

Citations

For This Compound
2
Citations
M Alfonso, A Tarraga, P Molina - The Journal of organic chemistry, 2011 - ACS Publications
The synthesis and electrochemical, optical, and ion-sensing properties of ferrocene−imidazophenazine dyads are presented. Dyad 4 behaves as a highly selective chemosensor …
Number of citations: 98 pubs.acs.org
C Ogbiko - Asian J. Biotechnol, 2020 - researchgate.net
Background and Objectives: Cassia siamea widely distributed in the southern and northern parts of Nigeria is extensively used in folkloric medicine for the treatment of urinogenitory …
Number of citations: 1 www.researchgate.net

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